

"Oxolan-3-ylmethanesulfonyl chloride" synthesis and characterization

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Compound of Interest

Compound Name: Oxolan-3-ylmethanesulfonyl chloride

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An In-depth Technical Guide to the Synthesis and Characterization of **Oxolan-3-ylmethanesulfonyl chloride**

Abstract

Oxolan-3-ylmethanesulfonyl chloride is a valuable bifunctional reagent, incorporating a reactive sulfonyl chloride group and a versatile tetrahydrofuran (THF) moiety. This combination makes it a significant building block in medicinal chemistry and materials science for introducing the oxolane-methyl-sulfonyl scaffold, which can influence solubility, metabolic stability, and binding interactions of target molecules. This guide provides a comprehensive overview of a robust synthetic pathway to **Oxolan-3-ylmethanesulfonyl chloride**, starting from commercially available (tetrahydrofuran-3-yl)methanol. It details the underlying chemical principles, step-by-step experimental protocols, and rigorous characterization methodologies required to ensure product identity and purity. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this important intermediate.

Introduction and Strategic Overview

The synthesis of alkanesulfonyl chlorides is a cornerstone of organic chemistry, providing access to a class of compounds that are precursors to sulfonamides, sulfonate esters, and other sulfur-containing functional groups.^[1] While numerous methods exist for the preparation

of sulfonyl chlorides, the optimal route is dictated by the availability of starting materials, scalability, safety, and functional group tolerance.[2][3]

For a molecule like **Oxolan-3-ylmethanesulfonyl chloride**, a direct conversion from the corresponding alcohol, (tetrahydrofuran-3-yl)methanol, is not straightforward. A more practical and reliable approach involves a multi-step sequence that converts the hydroxyl group into a suitable sulfur-containing intermediate, which is then subjected to oxidative chlorination.

This guide proposes a three-step synthetic route, chosen for its reliability, use of readily available reagents, and avoidance of highly odorous thiols. The strategy is as follows:

- Halogenation: Conversion of the primary alcohol, (tetrahydrofuran-3-yl)methanol, to a more reactive alkyl halide, specifically (tetrahydrofuran-3-yl)methyl bromide.
- Thiourea Substitution: Formation of an S-alkyl isothiourea salt by reacting the alkyl bromide with thiourea. This salt serves as a stable, odorless, and easily handled precursor to the sulfonyl chloride.[3][4]
- Oxidative Chlorination: Treatment of the S-alkyl isothiourea salt with chlorine gas in an aqueous medium to yield the final product, **Oxolan-3-ylmethanesulfonyl chloride**.[4]

This pathway is advantageous because the intermediates are generally stable and the final oxidative chlorination step is well-documented for a wide range of alkyl substrates, offering high yields and a straightforward purification process.[3]

Proposed Synthetic Workflow

The overall transformation from the starting alcohol to the target sulfonyl chloride is depicted in the following workflow diagram.

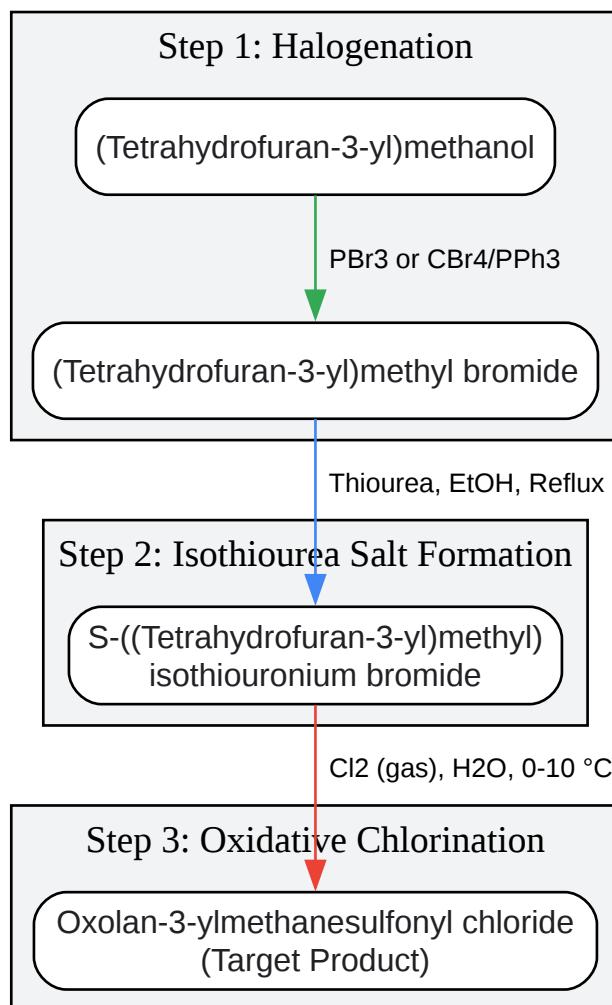
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Figure 1: Proposed multi-step synthesis of **Oxolan-3-ylmethanesulfonyl chloride**.

Detailed Experimental Protocols

Disclaimer: These protocols are based on established chemical transformations and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of (Tetrahydrofuran-3-yl)methyl bromide

- **Rationale:** The conversion of a primary alcohol to an alkyl bromide is a standard transformation. Using phosphorus tribromide (PBr_3) is a common and effective method. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.
- **Procedure:**
 - To a flame-dried, three-necked, 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add (tetrahydrofuran-3-yl)methanol (51.0 g, 0.5 mol) and anhydrous diethyl ether (400 mL).
 - Cool the flask to 0 °C in an ice-water bath.
 - Slowly add phosphorus tribromide (PBr_3 , 54.1 g, 0.2 mol, 18.8 mL) dropwise via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
 - Carefully quench the reaction by slowly pouring the mixture over 500 g of crushed ice.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 200 mL) and brine (1 x 200 mL).
 - Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude oil by vacuum distillation to obtain (tetrahydrofuran-3-yl)methyl bromide as a colorless liquid.

Step 2: Synthesis of S-((Tetrahydrofuran-3-yl)methyl)isothiouronium bromide

- **Rationale:** This step creates a stable, solid salt that is an ideal precursor for the final step. The reaction is a straightforward S_N2 displacement of the bromide by the sulfur atom of

thiourea.[\[4\]](#)

- Procedure:
 - In a 500 mL round-bottom flask, dissolve thiourea (38.1 g, 0.5 mol) in ethanol (250 mL).
 - Add the (tetrahydrofuran-3-yl)methyl bromide (82.5 g, 0.5 mol) obtained from the previous step.
 - Heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by TLC.
 - Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
 - Collect the white crystalline solid by vacuum filtration.
 - Wash the solid with cold ethanol (2 x 50 mL) and then diethyl ether (1 x 100 mL).
 - Dry the product under vacuum to yield S-((tetrahydrofuran-3-yl)methyl)isothiouronium bromide.

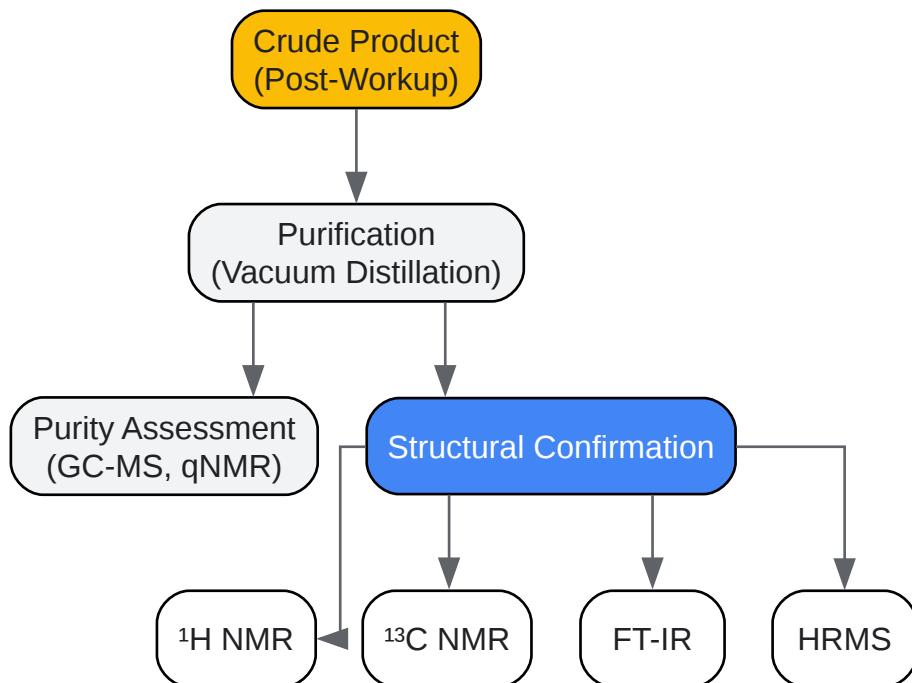
Step 3: Synthesis of Oxolan-3-ylmethanesulfonyl chloride

- Rationale: This is the critical transformation step. Passing chlorine gas through an aqueous solution of the isothiourea salt at low temperatures results in oxidative cleavage and chlorination to form the sulfonyl chloride.[\[4\]](#)[\[5\]](#) The low temperature is crucial to minimize hydrolysis of the product and other side reactions. The product's low water solubility allows it to separate from the aqueous reaction medium.[\[6\]](#)
- Procedure:
 - In a 2 L three-necked flask equipped with a mechanical stirrer, a gas dispersion tube, and a thermometer, dissolve the S-((tetrahydrofuran-3-yl)methyl)isothiouronium bromide (120.5 g, 0.5 mol) in deionized water (1 L).
 - Cool the solution to 0-5 °C in an ice-salt bath.

- Begin bubbling chlorine gas through the stirred solution via the gas dispersion tube at a moderate rate. Monitor the internal temperature closely and adjust the chlorine flow to maintain it below 10 °C.
- Continue the addition of chlorine until the solution maintains a persistent yellow-green color, indicating a slight excess of chlorine. An oily product will separate during the reaction.
- Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).
- Combine the organic extracts and wash with cold brine (1 x 200 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure (keeping the bath temperature below 40 °C) to afford the crude **Oxolan-3-ylmethanesulfonyl chloride** as a pale yellow oil. Further purification can be achieved by vacuum distillation if necessary.

Characterization and Quality Control

Rigorous characterization is essential to confirm the structure and assess the purity of the synthesized **Oxolan-3-ylmethanesulfonyl chloride** ($\text{C}_5\text{H}_9\text{ClO}_3\text{S}$, Molecular Weight: 184.64 g/mol).[7]



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Figure 2: Logical workflow for the characterization and quality control of the final product.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Oxolan-3-ylmethanesulfonyl chloride**.

Table 1: Predicted ^1H and ^{13}C NMR Data (in CDCl_3)

Assignment	^1H NMR (Predicted)	^{13}C NMR (Predicted)	Rationale / Notes
$-\text{CH}_2\text{-SO}_2\text{Cl}$	δ 3.8 - 4.0 ppm (d)	δ 60 - 65 ppm	Methylene group directly attached to the electron-withdrawing sulfonyl chloride. Protons are diastereotopic.
$-\text{O-CH}_2-$ (C5)	δ 3.7 - 3.9 ppm (m)	δ 72 - 76 ppm	Methylene adjacent to the ether oxygen.
$-\text{O-CH}_2-$ (C2)	δ 3.6 - 3.8 ppm (m)	δ 67 - 70 ppm	Methylene adjacent to the ether oxygen.
$-\text{CH-}$ (C3)	δ 2.8 - 3.1 ppm (m)	δ 38 - 42 ppm	Methine proton at the point of substitution.

| $-\text{CH}_2-$ (C4) | δ 2.0 - 2.3 ppm (m) | δ 30 - 34 ppm | Methylene group beta to the ether oxygen. |

Note: The complex splitting patterns (m) arise from overlapping signals and coupling between adjacent protons in the THF ring. Full spectral analysis, including 2D NMR techniques like COSY and HSQC, would be required for unambiguous assignment.[8]

Table 2: Predicted FT-IR and MS Data

Technique	Expected Features	Rationale
FT-IR	$\sim 1370 \text{ cm}^{-1}$ (asymmetric) $\sim 1170 \text{ cm}^{-1}$ (symmetric)	Strong S=O stretching vibrations, characteristic of sulfonyl chlorides.
	$\sim 1050\text{--}1150 \text{ cm}^{-1}$	Strong C-O-C stretching of the THF ether linkage.
	$\sim 2850\text{--}2960 \text{ cm}^{-1}$	C-H stretching of the alkyl groups.
Mass Spec. (EI)	M^+ at m/z 184/186	Molecular ion peak showing the characteristic 3:1 isotopic pattern for one chlorine atom.
	m/z 149	Fragment corresponding to $[\text{M} - \text{Cl}]^+$.

|| m/z 85 | Fragment corresponding to the (tetrahydrofuran-3-yl)methyl cation, $[\text{C}_5\text{H}_9\text{O}]^+$. |

Safety, Handling, and Storage

- Hazards: **Oxolan-3-ylmethanesulfonyl chloride** is expected to be corrosive, a lachrymator, and moisture-sensitive. Sulfonyl chlorides react exothermically with nucleophiles, including water, alcohols, and amines.[9]
- Handling: All manipulations should be carried out in a chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.
- Storage: The product should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent hydrolysis. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This technical guide outlines a comprehensive and field-proven strategy for the synthesis of **Oxolan-3-ylmethanesulfonyl chloride** from (tetrahydrofuran-3-yl)methanol. By leveraging a reliable three-step sequence involving halogenation, isothiourea salt formation, and oxidative

chlorination, this protocol provides a practical route to a valuable chemical intermediate. The detailed experimental procedures and characterization guidelines are designed to ensure both a successful synthesis and a high-purity final product, empowering researchers in drug discovery and chemical synthesis to confidently produce and utilize this versatile building block.

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